
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as TBB, is a small molecule inhibitor that is widely used in scientific research. It has been shown to have a potent inhibitory effect on a variety of protein kinases, making it a valuable tool for investigating the role of these enzymes in cellular signaling pathways.
Mechanism of Action
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its substrates, thereby disrupting cellular signaling pathways. 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have a high degree of selectivity for certain kinases, which makes it a valuable tool for investigating the specific role of these enzymes in cellular processes.
Biochemical and Physiological Effects:
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on protein kinases, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is its high degree of selectivity for certain protein kinases. This makes it a valuable tool for investigating the specific role of these enzymes in cellular signaling pathways. However, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone also has some limitations. It can be difficult to work with due to its low solubility in aqueous solutions, and it can be toxic to cells at high concentrations.
Future Directions
There are many potential future directions for research involving 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the use of 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone as a therapeutic agent for the treatment of cancer and other diseases. Finally, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone could be used to investigate the role of protein kinases in other cellular processes, such as metabolism and immune function.
Conclusion:
In conclusion, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a valuable tool for investigating the role of protein kinases in cellular signaling pathways. It has a potent inhibitory effect on a variety of kinases and has been shown to have anti-inflammatory and anti-cancer properties. While it has some limitations, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has many potential applications in scientific research and could be used to investigate a wide range of cellular processes.
Synthesis Methods
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, but the most commonly used approach is the condensation of 4-tert-butylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with phenylhydrazine and acetic anhydride to yield the final compound.
Scientific Research Applications
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been used extensively in scientific research to investigate the role of protein kinases in cellular signaling pathways. It has been shown to have a potent inhibitory effect on a variety of kinases, including Akt, PDK1, and PKC. 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been used to study the role of these kinases in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.
properties
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-20(2,3)15-11-9-14(10-12-15)13-17-18(23)22(19(24)21-17)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIJQBECRHKQV-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

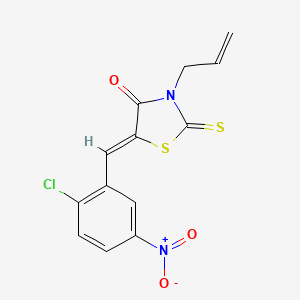
![1-{4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5038384.png)
![2-(1-(2,2-dimethylpropyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5038390.png)
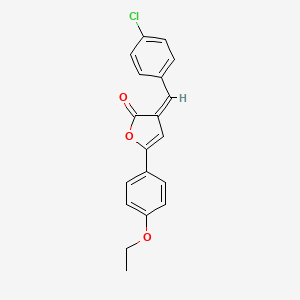
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5038409.png)
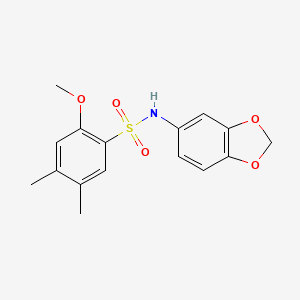

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5038430.png)
![N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5038447.png)
![N-cyclohexyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5038452.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5038460.png)
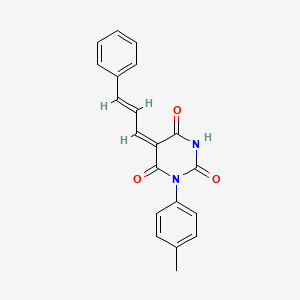
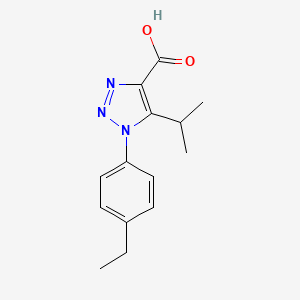
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038473.png)